3-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]-1,3-benzoxazol-2-one
Description
The compound 3-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]-1,3-benzoxazol-2-one is a heterocyclic molecule featuring two key structural motifs:
- 1,3-Benzoxazol-2-one: A bicyclic aromatic system with oxygen and nitrogen atoms, known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and antifungal activities .
- 1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: A complex tricyclic scaffold containing multiple nitrogen atoms and conjugated double bonds, which may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.
This hybrid structure likely combines the bioactivity of benzoxazolone derivatives with the metabolic stability and target specificity conferred by the triazatricyclo system.
Properties
IUPAC Name |
3-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-18(12-24-15-5-1-2-6-16(15)28-20(24)27)22-10-8-14-13(11-22)19(26)23-9-4-3-7-17(23)21-14/h1-7,9H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOCXWNBVPICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various organic reactions such as condensation, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Their Activities
Table 1: Key Structural and Functional Comparisons
Key Findings from Structural Comparisons
A. Benzoxazole/Triazatricyclo vs. Benzoxazole/Tetrazole Hybrids
- Target Compound vs. Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate ():
- Both integrate benzoxazole with nitrogen-rich heterocycles (tetrazole vs. triazatricyclo).
- Tetrazole derivatives exhibit broad-spectrum antimicrobial activity due to metabolic stability and hydrogen-bonding capacity . The triazatricyclo system in the target compound may offer enhanced rigidity and selectivity for enzyme binding pockets.
B. Benzoxazole Derivatives as Antifungal Agents ():
- Benzoxazole-based NMT inhibitors (e.g., compound 8f ) demonstrate potent antifungal activity, outperforming indole analogs . The target compound’s benzoxazolone moiety may similarly disrupt fungal NMT, while the triazatricyclo component could improve pharmacokinetic properties like solubility or half-life.
C. Comparison with Antibacterial Bicyclic Compounds ():
- The thiadiazole-containing cephalosporin analog in highlights the importance of sulfur and nitrogen atoms in β-lactam antibiotics . In contrast, the target compound lacks sulfur but features oxygen in the benzoxazolone ring, suggesting divergent mechanisms (e.g., enzyme inhibition vs. cell wall disruption).
Physicochemical and Pharmacokinetic Considerations
- Benzoxazolone’s polarity may improve aqueous solubility relative to purely aromatic systems (e.g., indole derivatives in ).
Metabolic Stability:
- Tetrazole rings resist oxidative metabolism, a trait shared by the triazatricyclo system due to its conjugated structure .
Biological Activity
The compound 3-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]-1,3-benzoxazol-2-one represents a unique class of organic compounds with potential biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 333.36 g/mol. The unique arrangement of functional groups enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM). Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For instance:
- Enzyme Inhibition: The compound may inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.
- Receptor Modulation: It can act on specific receptors involved in apoptosis and cell cycle regulation.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its potency and selectivity. Various synthetic routes have been explored to optimize yield and efficacy while minimizing toxicity.
Table 2: Synthetic Routes and Yields
| Synthetic Route | Yield (%) | Reference |
|---|---|---|
| Cyclization of precursors | 75 | |
| Use of palladium catalysts | 85 | |
| Continuous flow synthesis | 90 |
Q & A
Q. What are the foundational synthetic strategies for constructing benzoxazole-containing compounds like 3-[2-oxo-2-(...)]-1,3-benzoxazol-2-one?
The synthesis typically involves multi-step reactions, including condensation of 2-aminophenol derivatives with carbonyl-containing intermediates under controlled conditions (e.g., reflux in ethanol or acetic acid). Key steps may include cyclization to form the benzoxazole core and coupling reactions to introduce the tricyclic 1,5,9-triazatricyclo moiety. Solvent choice (e.g., ethanol, DMF) and temperature control (60–100°C) are critical to avoid side reactions and ensure regioselectivity .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between aromatic and carbonyl groups.
- IR spectroscopy : To identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, benzoxazole C-O-C at ~1250 cm⁻¹).
- Mass spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis .
Q. How is the antimicrobial activity of benzoxazole derivatives evaluated in preliminary assays?
Standard protocols include:
- Broth microdilution assays : To determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Agar diffusion methods : For antifungal screening against C. albicans or A. fumigatus.
- Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are mandatory to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized for multi-step syntheses involving tricyclic systems?
Challenges include low yields in cyclization steps and purification difficulties. Optimization strategies:
- Temperature modulation : Slow heating (e.g., 2°C/min) during cyclization to prevent decomposition.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., montmorillonite K10) to enhance reaction efficiency.
- Green chemistry approaches : Solvent-free conditions or microwave-assisted synthesis to reduce reaction times and improve yields .
Q. What methodologies address discrepancies in biological activity data across studies?
Contradictions in MIC values or cytotoxicity profiles may arise from:
- Strain variability : Use standardized microbial strains (e.g., ATCC collections) and replicate experiments across independent labs.
- Assay conditions : Control pH, temperature, and nutrient availability rigorously.
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of variations .
Q. How are computational tools used to predict structure-activity relationships (SAR) for this compound?
Advanced approaches include:
- Molecular docking : To model interactions with targets (e.g., bacterial DNA gyrase or fungal CYP51). Software like AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis.
- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
Q. What strategies improve the pharmacokinetic profile of benzoxazole derivatives?
- Prodrug design : Introduce ester or amide groups to enhance solubility (e.g., ethyl acetate moieties for oral bioavailability).
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of thiophene rings) and guide structural modifications .
Methodological Notes
- Data Interpretation : Always cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in regiochemistry or stereochemistry .
- Synthetic Pitfalls : Monitor reaction progress via TLC or HPLC to detect intermediates. For example, incomplete coupling of the tricyclic moiety may require extended reaction times (24–48 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
